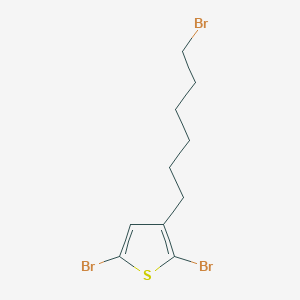

2,5-Dibromo-3-(6-bromohexyl)thiophene

Description

2,5-Dibromo-3-(6-bromohexyl)thiophene (abbreviated as BrHT in some studies) is a brominated thiophene derivative with a hexyl side chain bearing a terminal bromine atom. This compound is a critical monomer in synthesizing regioregular and functionalized polythiophenes, particularly for applications in organic electronics, such as organic solar cells (OSCs) and conjugated polymer nanoparticles . Its structure combines electron-deficient bromine substituents at the 2- and 5-positions of the thiophene ring and a bromohexyl side chain at the 3-position, enabling controlled polymerization and post-polymerization modifications (e.g., click chemistry) .

Synthesis: BrHT is synthesized via bromination of 3-(6-bromohexyl)thiophene. A key challenge is avoiding dehalogenation or elimination side reactions during synthesis, which are mitigated by direct monobromination of the thiophene ring followed by cross-coupling reactions . Alternative routes involve Grignard metathesis (GRIM) polymerization methods using Ni(dppp)Cl₂ catalysts to achieve controlled molecular weights and regioregularity .

Structure

2D Structure

Propriétés

Formule moléculaire |

C10H13Br3S |

|---|---|

Poids moléculaire |

404.99 g/mol |

Nom IUPAC |

2,5-dibromo-3-(6-bromohexyl)thiophene |

InChI |

InChI=1S/C10H13Br3S/c11-6-4-2-1-3-5-8-7-9(12)14-10(8)13/h7H,1-6H2 |

Clé InChI |

GVRYSHPASXXSBW-UHFFFAOYSA-N |

SMILES canonique |

C1=C(SC(=C1CCCCCCBr)Br)Br |

Origine du produit |

United States |

Applications De Recherche Scientifique

Organic Electronics

One of the primary applications of 2,5-Dibromo-3-(6-bromohexyl)thiophene is in the field of organic electronics, particularly in the development of organic semiconductors and photovoltaic devices. The compound can be polymerized to form conductive polymers that exhibit desirable electrical properties.

Case Study:

A study demonstrated the successful polymerization of this compound using the Kumada coupling reaction, leading to the formation of cationic polyelectrolytes with regioregular structures. These materials showed enhanced charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) and organic solar cells .

| Property | Value |

|---|---|

| Conductivity | High |

| Charge Mobility | Improved compared to non-brominated analogs |

Medicinal Chemistry

The medicinal applications of this compound have been explored due to its potential biological activities. Thiophene derivatives are known for their anti-inflammatory, anti-fungal, and anti-microbial properties.

Case Study:

Research indicated that derivatives synthesized from this compound exhibited significant biofilm inhibition and anti-thrombolytic activities. For instance, one derivative demonstrated superior haemolytic activity compared to other tested compounds, suggesting its potential for therapeutic applications .

| Activity Type | Result |

|---|---|

| Haemolytic | High |

| Biofilm Inhibition | Significant |

| Anti-thrombolytic | Notable |

Material Science

In material science, this compound has been utilized to create novel materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance the overall performance of materials used in various applications.

Case Study:

A study explored the synthesis of block copolymers incorporating this thiophene derivative, resulting in materials with improved thermal stability and mechanical strength. These copolymers were evaluated for their potential use in coatings and flexible electronics .

| Material Type | Property Improvement |

|---|---|

| Block Copolymer | Enhanced thermal stability |

| Flexible Electronics | Increased durability |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

Reactivity in Polymerization

- BrHT vs. D3HT: BrHT exhibits higher reactivity in GRIM copolymerization due to the electron-withdrawing bromohexyl side chain, which accelerates the transmetallation step. This results in gradient copolymers when copolymerized with D3HT . In contrast, D3HT forms random copolymers with monomers like 3-((2-methoxyethoxy)methyl)thiophene due to matched reactivity ratios .

- BrHT vs. 3BrHT : Despite structural similarities, 3BrHT (with iodine at the 5-position) shows reactivity comparable to D3HT, leading to random copolymers rather than gradient structures .

Material Performance in Electronics

- BrHT-Derived Polymers :

- D3HT-Derived Polymers :

- D3SFT-Derived Polymers :

Research Findings and Key Contrasts

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound typically follows a two-step sequence:

- Synthesis of 3-(6-bromohexyl)thiophene : Introduction of the 6-bromohexyl side chain at the 3-position of thiophene.

- Selective bromination at the 2- and 5-positions of the thiophene ring to yield the dibromo derivative.

This approach ensures regioselective functionalization, critical for subsequent polymerization or further functional group transformations.

Step 1: Synthesis of 3-(6-bromohexyl)thiophene

- Procedure :

3-Bromothiophene is first metalated using n-butyllithium at low temperature (-78 °C) in dry, degassed hexanes under an inert atmosphere (N2 or Ar). After lithiation, a small amount of THF is added to solubilize the intermediate. The resulting organolithium species is then reacted with excess 1,6-dibromohexane at room temperature to alkylate the thiophene at the 3-position with a 6-bromohexyl chain. - Workup and Purification :

The reaction is quenched with saturated aqueous sodium bicarbonate, extracted with diethyl ether, dried over MgSO4, and concentrated. Excess 1,6-dibromohexane is removed by vacuum distillation at 65 °C under reduced pressure (30 mTorr). The product is typically obtained as a clear oil with good yield (~67-85%). - Key Data :

Molecular ion peak found at [M+H]+ = 247.0155 (consistent with C10H13BrS) confirms product identity.

Step 2: Bromination to this compound

- Reagents and Conditions :

The 3-(6-bromohexyl)thiophene is dissolved in a solvent mixture of dry, degassed tetrahydrofuran (THF) and glacial acetic acid (AcOH) under an inert atmosphere. The brominating agent used is freshly recrystallized N-bromosuccinimide (NBS), added in slight excess (approximately 2.1 to 2.5 equivalents) at room temperature. The reaction mixture is stirred for 2-3 hours while protected from light to avoid side reactions. - Quenching and Extraction :

After completion, the reaction is quenched with saturated sodium bicarbonate solution to neutralize acids and remove residual brominating agent. The product is extracted into diethyl ether, washed with water and brine, dried over MgSO4, and concentrated. - Purification :

The crude product is purified by vacuum distillation or column chromatography to afford this compound as a clear oil or solid depending on conditions. - Yield and Characterization :

Yields reported range from 67% to 85%. High-resolution mass spectrometry confirms the molecular ion at [M+H]+ ≈ 404.83, consistent with the dibrominated thiophene derivative.

Representative Experimental Data Table

| Step | Reactants & Conditions | Key Parameters | Yield (%) | Product State | Characterization |

|---|---|---|---|---|---|

| 1 | 3-Bromothiophene, n-BuLi (1.6 M), hexanes, THF | -78 °C lithiation, rt alkylation with 1,6-dibromohexane (10 equiv) | 67-85 | Clear oil | HRMS [M+H]+ = 247.0155 |

| 2 | 3-(6-bromohexyl)thiophene, NBS (2.1-2.5 equiv), THF/AcOH (1:1), rt, 2-3 h | Inert atmosphere, light protection | 67-85 | Clear oil/solid | HRMS [M+H]+ = 404.8312 |

Alternative Approaches and Notes

- Some protocols use pure THF without acetic acid but require longer reaction times or lower temperatures for bromination to avoid overbromination or side reactions.

- The use of freshly recrystallized NBS is critical to ensure high selectivity and yield.

- The reaction is sensitive to moisture and oxygen; thus, strict inert atmosphere techniques are employed.

- The bromohexyl side chain enables further functionalization, such as nucleophilic substitution or polymerization, making this intermediate valuable for advanced materials synthesis.

Research Findings and Analytical Data

- NMR Spectroscopy : Proton NMR spectra confirm the substitution pattern on the thiophene ring and the integrity of the bromohexyl side chain, showing characteristic chemical shifts for aromatic protons and alkyl chain methylene groups.

- Mass Spectrometry : High-resolution electron ionization mass spectrometry (HRMS EI) confirms the molecular weights corresponding to the monobromoalkyl thiophene and the dibromo derivative with excellent accuracy (<5 ppm error).

- Polymerization Applications : The dibromo compound serves as a monomer precursor for palladium-catalyzed polymerizations (e.g., Kumada or direct arylation polymerizations) to produce functionalized polythiophenes with controlled molecular weights and dispersities.

Q & A

Q. What are the established synthetic routes for 2,5-dibromo-3-(6-bromohexyl)thiophene, and how are reaction yields optimized?

The compound is synthesized via bromination of 3-(6-bromohexyl)thiophene using -bromosuccinimide (NBS) in -dimethylformamide (DMF) under inert argon atmosphere. Key steps include slow addition of NBS to avoid over-bromination and reaction monitoring via thin-layer chromatography (TLC). Purification involves sequential extraction with petroleum ether, drying with sodium sulfate, and vacuum distillation, achieving yields up to 98% . Optimization requires precise stoichiometry (e.g., 2:1 molar ratio of NBS to precursor) and exclusion of light to prevent side reactions.

Q. How can researchers verify the purity and structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (, ) is critical for confirming substitution patterns and bromine positions. Gas chromatography (GC) with flame ionization detection (>98% purity thresholds) and melting point analysis (e.g., 96°C for intermediates) are standard validation methods . High-resolution mass spectrometry (HRMS) or elemental analysis further corroborates molecular composition.

Q. What solvents and conditions are optimal for handling and storing this compound?

The compound is moisture-sensitive and should be stored under inert gas (argon/nitrogen) at temperatures below 4°C. It dissolves readily in non-polar solvents (e.g., tetrahydrofuran, petroleum ether) but degrades in polar aprotic solvents like DMF upon prolonged exposure. Stability tests recommend avoiding light and temperatures >50°C to prevent debromination .

Advanced Research Questions

Q. How does the bromohexyl side chain influence polymerization behavior in conjugated polymers?

The 6-bromohexyl substituent enhances solubility in organic solvents, enabling controlled chain-growth polymerization (e.g., Grignard metathesis). It also introduces steric effects that modulate regioregularity in poly(3-hexylthiophene) (P3HT) analogs. Studies using Ni(dppp)Cl catalysts show that bromine at the hexyl terminus facilitates post-polymerization functionalization (e.g., click chemistry with azides) for tailored charge transport properties .

Q. What methodologies resolve contradictions in crystallographic orientation of polymers derived from this monomer?

Grazing-incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM) reveal that poly(3-(6-bromohexyl)thiophene) adopts a face-on orientation on graphene substrates due to π-π interactions between thiophene backbones and graphene surfaces. This contrasts with edge-on orientations observed on silicon, highlighting substrate-dependent crystallization .

Q. How can researchers quantify charge-transfer efficiency in copolymers incorporating this monomer?

Electrochemical impedance spectroscopy (EIS) and transient absorption spectroscopy (TAS) are used to measure hole mobility and exciton diffusion lengths. For example, copolymers with this compound and 3-((2-methoxyethoxy)methyl)thiophene exhibit tunable charge transfer depending on monomer ratios (70:30 to 95:5), as validated by space-charge-limited current (SCLC) measurements .

Q. What are the advantages of fluorinated analogs of this compound for advanced materials?

Fluorination at the hexyl chain (e.g., 3-(1,1-difluoroheptyl)thiophene derivatives) improves oxidative stability and reduces side reactions during polymerization. These analogs yield polymers with higher ionization potentials, making them suitable for air-stable organic electronics. Synthesis involves Grignard-free routes to avoid byproducts .

Methodological Notes

- Synthetic Reproducibility : Ensure strict control of reaction stoichiometry and inert conditions to achieve >95% yields .

- Polymer Characterization : Combine gel permeation chromatography (GPC) with UV-vis spectroscopy to correlate molecular weight with optoelectronic properties .

- Safety : Handle brominated thiophenes in fume hoods due to potential lachrymatory effects; refer to SDS guidelines for exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.